Cas no 3413-66-9 (2'-Deoxy-a-adenosine)

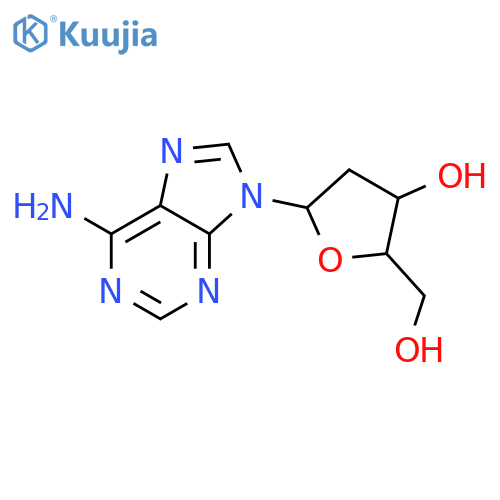

2'-Deoxy-a-adenosine structure

商品名:2'-Deoxy-a-adenosine

2'-Deoxy-a-adenosine 化学的及び物理的性質

名前と識別子

-

- .α.-D-erythro-Pentofuranoside, adenine-9 2-deoxy-

- 9-(2-Deoxy-α-D-erythro-pentofuranosyl)-9H-purin-6-amine

- (1S)-1-(6-amino-purin-9-yl)-D-erythro-1,4-anhydro-2-deoxy-pentitol

- (1S)-1-(6-Amino-purin-9-yl)-D-erythro-1,4-anhydro-2-desoxy-pentit

- 2(3H)-FURANONE, DIHYDRO-3-(1H-BENZIMIDAZOL-2-YL)-5-METHYL-3-(2-PROPENYL)-

- 3-allyl-3-(1H-benzoimidazol-2-yl)-5-methyl-dihydro-furan-2-one

- AC1L1UXG

- BRN 0543724

- Dihydro-3-(1H-benzimidazol-2-yl)-5-methyl-3-(2-propenyl)-2(3H)-furanone

- LS-70395

- 2'-Deoxy-a-adenosine

- (2R,3S,5S)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

- (2R,3S,5S)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- 5-(6-AMINO-PURIN-9-YL)-2-HYDROXYMETHYL-TETRAHYDRO-FURAN-3-OL

- SCHEMBL5182039

- 2'-Deoxy-alpha-adenosine

- DTXSID901028000

- 14365-45-8

- CCG-36196

- Epitope ID:167473

- (2R,3S,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- Adenine deoxyribonucleoside

- deoxyadenosine

- 3413-66-9

- 9-(2-Deoxy-alpha-D-erythro-pentofuranosyl)-9H-purin-6-amine

- 2a(2)-Deoxy-alpha-adenosine

-

- インチ: InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7-/m0/s1

- InChIKey: OLXZPDWKRNYJJZ-XVMARJQXSA-N

- ほほえんだ: C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

計算された属性

- せいみつぶんしりょう: 251.10200

- どういたいしつりょう: 251.102

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _0.5

- トポロジー分子極性表面積: 119A^2

じっけんとくせい

- PSA: 119.31000

- LogP: -0.36960

2'-Deoxy-a-adenosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A161388-100mg |

(2R,3S,5S)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |

3413-66-9 | 97% | 100mg |

$382.0 | 2025-03-05 | |

| TRC | D462423-2.5mg |

2'-Deoxy-a-adenosine |

3413-66-9 | 2.5mg |

45.00 | 2021-08-14 | ||

| TRC | D462423-25mg |

2'-Deoxy-a-adenosine |

3413-66-9 | 25mg |

$873.00 | 2023-05-18 | ||

| A2B Chem LLC | AF97263-10mg |

9-(2-Deoxy-α-D-erythro-pentofuranosyl)-9H-purin-6-amine |

3413-66-9 | 10mg |

$182.00 | 2023-12-30 | ||

| A2B Chem LLC | AF97263-50mg |

9-(2-Deoxy-α-D-erythro-pentofuranosyl)-9H-purin-6-amine |

3413-66-9 | 97% | 50mg |

$194.00 | 2024-04-20 | |

| A2B Chem LLC | AF97263-250mg |

9-(2-Deoxy-α-D-erythro-pentofuranosyl)-9H-purin-6-amine |

3413-66-9 | 97% | 250mg |

$639.00 | 2024-04-20 | |

| A2B Chem LLC | AF97263-100mg |

9-(2-Deoxy-α-D-erythro-pentofuranosyl)-9H-purin-6-amine |

3413-66-9 | 97% | 100mg |

$341.00 | 2024-04-20 | |

| TRC | D462423-5mg |

2'-Deoxy-a-adenosine |

3413-66-9 | 5mg |

$190.00 | 2023-05-18 | ||

| TRC | D462423-50mg |

2'-Deoxy-a-adenosine |

3413-66-9 | 50mg |

$ 1200.00 | 2023-09-07 | ||

| Ambeed | A161388-250mg |

(2R,3S,5S)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |

3413-66-9 | 97% | 250mg |

$738.0 | 2025-03-05 |

2'-Deoxy-a-adenosine 関連文献

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

推奨される供給者

Amadis Chemical Company Limited

(CAS:3413-66-9)2'-Deoxy-a-adenosine

清らかである:99%/99%/99%/99%

はかる:50mg/100mg/250mg/1g

価格 ($):175.0/312.0/604.0/953.0